molecular formula C13H19F2NO2S B12848503 (R)-N-((S)-1-(3-(difluoromethoxy)phenyl)ethyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-1-(3-(difluoromethoxy)phenyl)ethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12848503
M. Wt: 291.36 g/mol
InChI Key: OZMSMERJDRMSHH-DUOAPZILSA-N
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Description

®-N-((S)-1-(3-(difluoromethoxy)phenyl)ethyl)-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-1-(3-(difluoromethoxy)phenyl)ethyl)-2-methylpropane-2-sulfinamide typically involves the following steps:

    Formation of the chiral sulfinamide: This can be achieved through the reaction of a chiral amine with a sulfinyl chloride under controlled conditions.

    Introduction of the difluoromethoxy group: This step involves the use of difluoromethylating agents to introduce the difluoromethoxy group onto the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems to enhance reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-1-(3-(difluoromethoxy)phenyl)ethyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to sulfonamide under specific conditions.

    Reduction: The compound can be reduced to the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfonamide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

®-N-((S)-1-(3-(difluoromethoxy)phenyl)ethyl)-2-methylpropane-2-sulfinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-N-((S)-1-(3-(difluoromethoxy)phenyl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The chiral centers play a crucial role in determining the compound’s stereoselectivity and overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H19F2NO2S

Molecular Weight

291.36 g/mol

IUPAC Name

N-[(1S)-1-[3-(difluoromethoxy)phenyl]ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C13H19F2NO2S/c1-9(16-19(17)13(2,3)4)10-6-5-7-11(8-10)18-12(14)15/h5-9,12,16H,1-4H3/t9-,19?/m0/s1

InChI Key

OZMSMERJDRMSHH-DUOAPZILSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)OC(F)F)NS(=O)C(C)(C)C

Canonical SMILES

CC(C1=CC(=CC=C1)OC(F)F)NS(=O)C(C)(C)C

Origin of Product

United States

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